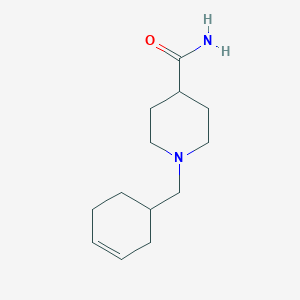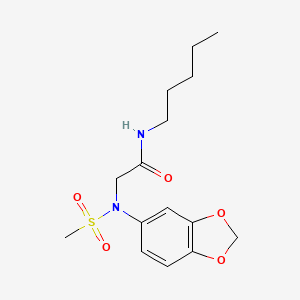
1-(3-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide
Overview
Description
1-(3-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide, also known as CX614, is a potent compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of ampakines, which are drugs that modulate the activity of AMPA receptors in the brain. In
Mechanism of Action
The mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide involves the modulation of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic transmission and plasticity. This compound acts as a positive allosteric modulator of AMPA receptors, which enhances the activity of these receptors and increases the influx of calcium ions into the postsynaptic neuron. This leads to the activation of various intracellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in synaptic plasticity and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to induce long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. This compound also increases the expression of brain-derived neurotrophic factor (BDNF), which is a neurotrophin that promotes neuronal survival and growth. This compound has been reported to improve spatial memory, object recognition memory, and fear conditioning memory in animal models. This compound also exhibits neuroprotective effects against excitotoxicity, oxidative stress, and inflammation.
Advantages and Limitations for Lab Experiments
1-(3-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments, such as its high potency, selectivity, and water solubility. This compound can be easily administered to animals or cultured cells using various routes, such as intraperitoneal injection, oral gavage, or bath application. However, this compound also has some limitations, such as its short half-life, which requires frequent dosing, and its potential toxicity at high concentrations. Moreover, the effects of this compound may vary depending on the experimental conditions, such as the dose, timing, and duration of treatment.
Future Directions
There are several future directions for the research on 1-(3-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide, such as the investigation of its effects on different brain regions and cell types, the exploration of its interactions with other neurotransmitter systems, and the development of more potent and selective analogs. This compound may also have potential applications in other fields, such as neuroengineering and neuroprosthetics, where it can be used to enhance neural plasticity and restore function in damaged or diseased brains. Overall, this compound represents a promising tool for understanding the mechanisms of synaptic plasticity and developing novel therapies for neurological and psychiatric disorders.
Scientific Research Applications
1-(3-cyclohexen-1-ylmethyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. This compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models and human clinical trials. This compound has also been investigated for its neuroprotective effects against ischemic stroke and traumatic brain injury.
properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-2,11-12H,3-10H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSAYWLDLIPAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4899549.png)

![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4899566.png)
![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4899574.png)
![4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4899579.png)
![2-(4-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol trifluoroacetate (salt)](/img/structure/B4899588.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4899596.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4899615.png)

![5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4899630.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4899637.png)
![1-[(2-fluorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4899647.png)
![3,3'-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide](/img/structure/B4899649.png)